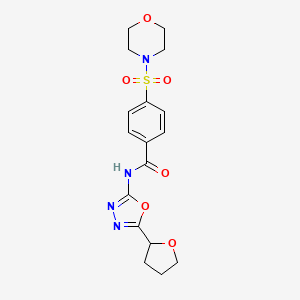

4-(morpholinosulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the conversion of multifarious organic acids into corresponding esters, hydrazides, and finally oxadiazole derivatives. For example, a series of new 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides were synthesized by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with 4-(4-(bromomethyl)phenylsulfonyl) morpholine in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including our compound of interest, is often confirmed by spectral studies such as NMR, IR, and Mass spectroscopy, and in some cases, by single-crystal X-ray diffraction studies. These analyses confirm the compound's molecular framework and its monoclinic system lattice parameters, providing insight into its structural conformation (Mamatha S.V et al., 2019).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Compounds related to the specified chemical structure, particularly those incorporating elements such as morpholine and oxadiazole, have been synthesized and studied for their antimicrobial properties. For example, derivatives of 1,2,4-triazole, including those with morpholine components, demonstrated good to moderate antimicrobial activities against a range of microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Anti-Inflammatory and Analgesic Agents

Further research into compounds derived from similar chemical structures has led to the development of novel anti-inflammatory and analgesic agents. Studies on derivatives from visnaginone and khellinone, incorporating oxadiazole and morpholine groups, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antibacterial Activity

New oxadiazolylbenzodioxane derivatives, including those synthesized through reactions involving morpholine, have been evaluated for their antibacterial activity. Such studies contribute to the ongoing search for new antibacterial compounds in response to the increasing resistance to existing antibiotics (Avagyan et al., 2020).

Safety And Hazards

- Safety data is not readily accessible for this compound.

- Always handle chemicals with proper precautions.

Orientations Futures

- Investigate its biological activity, potential targets, and therapeutic applications.

- Explore modifications to enhance its properties.

Propriétés

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S/c22-15(18-17-20-19-16(27-17)14-2-1-9-26-14)12-3-5-13(6-4-12)28(23,24)21-7-10-25-11-8-21/h3-6,14H,1-2,7-11H2,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEPLVJMHWDISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(morpholinosulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)

![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)